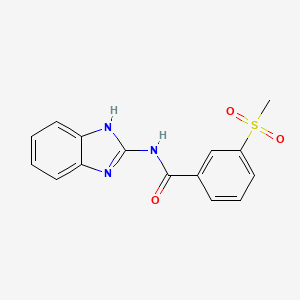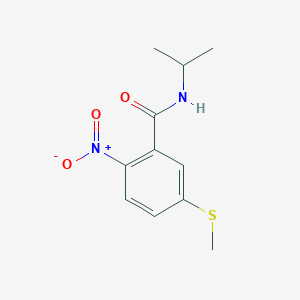
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide, also known as MOPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPC belongs to the class of pyridazine derivatives and has been found to exhibit potent biological activity against various diseases.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide involves its ability to inhibit the activity of enzymes such as topoisomerase I and II, which are essential for DNA replication and cell division. In addition, 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and physiological effects:
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide in lab experiments is its potent biological activity and specificity towards certain enzymes and signaling pathways. However, the limitations of using 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide in lab experiments include its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
Future research on 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide could focus on developing more efficient and selective synthesis methods, investigating its potential therapeutic applications in other diseases, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical use. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying its biological activity and to identify potential biomarkers for patient stratification.
Synthesis Methods
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-6-methyl-3-nitropyridazine with pyridine-3-carboxaldehyde in the presence of a reducing agent, followed by the reaction with phenyl hydrazine and subsequent cyclization to form the final product.
Scientific Research Applications
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Studies have shown that 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-10-16(23)17(21-22(13)15-7-3-2-4-8-15)18(24)20-12-14-6-5-9-19-11-14/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPMWWURQYBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7480762.png)
![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)

![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)

![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
